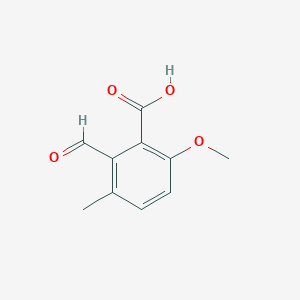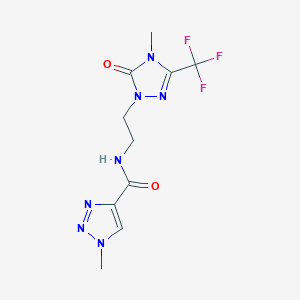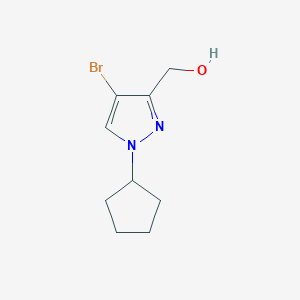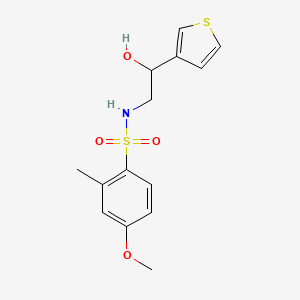![molecular formula C20H17N7O4 B2689408 2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1396856-43-1](/img/structure/B2689408.png)
2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C20H17N7O4 and its molecular weight is 419.401. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has shown that derivatives of 1,2,4-triazole, such as those synthesized from various ester ethoxycarbonylhydrazones with primary amines, exhibit significant antimicrobial activities. These compounds have been tested against various microorganisms and shown to possess good or moderate activities, highlighting their potential as leads for developing new antimicrobial agents (Bektaş et al., 2010).
Structural Features and Theoretical Studies
The study of the molecular structure of related triazolo and oxadiazole derivatives provides valuable insights into their electronic and spatial configurations, which are crucial for understanding their reactivity and potential biological activities. For instance, the molecular structure, vibrational frequencies, and molecular electrostatic potential (MEP) maps of certain triazolo[1,5-c][1,3,5]benzoxadiazocine derivatives have been determined, offering a foundation for further modifications to enhance their pharmacological profiles (Gumus et al., 2018).
Antimicrobial Evaluation of Novel Derivatives
Novel pyrido and thiazolo triazolo derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the diverse potential of triazolo and oxadiazole frameworks in contributing to the development of new antimicrobial agents. These studies not only highlight the compounds' efficacy against a range of pathogens but also contribute to the understanding of structure-activity relationships within this class of compounds (El‐Kazak & Ibrahim, 2013).
Biological Evaluation and Potential Applications
Further research into bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles has demonstrated their antibacterial activity, emphasizing the potential of these compounds in addressing the need for new antibiotics. The evaluation of these compounds against both Gram-positive and Gram-negative bacteria showcases their potential as broad-spectrum antimicrobial agents (Reddy et al., 2013).
Propriétés
IUPAC Name |
2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O4/c1-3-29-15-6-4-5-13(9-15)18-22-17(30-25-18)11-27-20(28)26-8-7-14(10-16(26)23-27)19-21-12(2)24-31-19/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHRVWJFZCALBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)N4C=CC(=CC4=N3)C5=NC(=NO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[[2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2689325.png)
![4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2689326.png)


![2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2689332.png)
![N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2689334.png)



![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2689340.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2689343.png)

![2-(4-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2689346.png)